molecular formula C10H13NO B1340118 3-[(Dimethylamino)methyl]benzaldehyde CAS No. 80708-77-6

3-[(Dimethylamino)methyl]benzaldehyde

Cat. No. B1340118
CAS RN: 80708-77-6
M. Wt: 163.22 g/mol
InChI Key: FHKTUGAQZLCFTP-UHFFFAOYSA-N
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Description

“3-[(Dimethylamino)methyl]benzaldehyde” is a chemical compound with the molecular formula C10H13NO . It is a member of benzaldehydes, a substituted aniline, and a tertiary amino compound .


Synthesis Analysis

The synthesis of “3-[(Dimethylamino)methyl]benzaldehyde” involves a mixture of 4-hydroxybenzaldehyde, 33% aqueous dimethylamine, and 35% formaldehyde solution in methanol. This mixture is stirred overnight at 50°C .


Molecular Structure Analysis

The molecular structure of “3-[(Dimethylamino)methyl]benzaldehyde” is characterized by a benzene ring substituted with a dimethylamino methyl group and an aldehyde group . The InChI code for this compound is 1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3 .


Physical And Chemical Properties Analysis

“3-[(Dimethylamino)methyl]benzaldehyde” has a molecular weight of 163.22 g/mol . It has a topological polar surface area of 20.3 Ų and a complexity of 145 . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It is stored at -20°C and is a liquid at room temperature .

Scientific Research Applications

Synthesis of Isoxazolone-Type Heterocycles

This compound is used in the synthesis of isoxazolone-type heterocycles . The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The results of the application of the catalysts in the synthesis of the 4- (4- (dimethylamino)benzylidene)-3-methylisoxazol-5 (4H)-one using an aldehyde as the starting molecule, revealed that all the catalysts had interested yields up to 60% .

Pharmacological Applications

Isoxazolones, which can be synthesized using 3-[(Dimethylamino)methyl]benzaldehyde, have attracted a lot of attention recently thanks to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer and also used as fungicides and insecticides in agro-chemistry .

Synthesis of Schiff Bases

3-[(Dimethylamino)methyl]benzaldehyde is used in the synthesis of Schiff bases . These compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde .

Antibacterial Applications

The molecules synthesized from 3-[(Dimethylamino)methyl]benzaldehyde were screened against bacterial isolates; Gram-positive (Staphylococcus aureus and Bacillus cereus), and Gram-negative (Klebsiella pnuemoniae and Pseudomonas aeruginosa) bacteria . The in-vitro antibacterial studies proved that the compounds have a broad-spectrum antibacterial activity against the bacterial isolates .

Potential Antibiotics

The synthesized compounds from 3-[(Dimethylamino)methyl]benzaldehyde could be explored further as bioactive compounds against bacterial infections .

Corrosion Inhibitors

Theoretical studies and molecular docking established the fact that these Schiff bases could be used as corrosion inhibitors of metals in the oil and gas industry .

properties

IUPAC Name

3-[(dimethylamino)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11(2)7-9-4-3-5-10(6-9)8-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKTUGAQZLCFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561998
Record name 3-[(Dimethylamino)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Dimethylamino)methyl]benzaldehyde

CAS RN

80708-77-6
Record name 3-[(Dimethylamino)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Dimethylamino)methyl]benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diisobutylaluminium hydride (1.0M solution in toluene, 20 ml, 20 mmol) was added dropwise to a solution of 3-cyano-(N,N-dimethyl)benzylamine [Example K(a)] (3.20 g, 20 mmol) in toluene (50 ml). The mixture was stirred at room temperature for 2 h., methanol (30 ml) was cautiously added, followed by methanol/water (1:1, 40 ml) and 10% aqueous sodium hydroxide (100 ml). The mixture was extracted twice with diethyl ether, washed with saturated aqueous sodium chloride, dried over sodium sulphate and evaporated to give a yellow oil (3.0 g). M+ 163; 360 MHz 1H n.m.r (CDCl3) 10.02 (1H, s), 7.83 (1H, s), 7.79 (1H, d, J 7.6 Hz), 7.60 (1H, d, J 7.5 Hz), 7.49 (1H, t, J 7.5 Hz), 3.50 (2H, ), 2.26 (6H, s).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Six
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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